Home > Products > Screening Compounds P117017 > Fulvestrant, 7beta-
Fulvestrant, 7beta- - 407577-53-1

Fulvestrant, 7beta-

Catalog Number: EVT-1478690
CAS Number: 407577-53-1
Molecular Formula: C32H47F5O3S
Molecular Weight: 606.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fulvestrant, 7β- is a synthetic steroidal antiestrogen classified as a selective estrogen receptor degrader (SERD). [] It plays a critical role in scientific research as a tool to investigate the mechanisms of estrogen receptor (ER) signaling and endocrine resistance in estrogen receptor-positive (ER+) breast cancer. [, ] Fulvestrant, 7β- is used to understand the biological processes driving tumor growth and to develop novel therapeutic strategies for ER+ breast cancer. []

Future Directions
  • Developing more potent and orally bioavailable SERDs: While Fulvestrant, 7β- is a valuable research tool, its intramuscular administration and limited oral bioavailability have spurred the development of new SERDs with improved pharmacological properties. []
  • Personalizing treatment based on genomic alterations: Further research is needed to develop biomarkers that predict which patients will benefit most from Fulvestrant, 7β- based therapies. [, ] This includes identifying specific ESR1 mutations and other genetic alterations that influence response to treatment. [, , , ]
  • Optimizing combination therapies: Continued research is needed to identify the most effective combinations of Fulvestrant, 7β- with other targeted therapies or chemotherapy. [, , ] This will involve preclinical studies to evaluate synergistic effects and to identify potential mechanisms of resistance.
Overview

Fulvestrant, also known as (7α,17β)-7-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol, is a selective estrogen receptor downregulator (SERD) primarily used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors in cancer cells and promoting their degradation, thereby inhibiting tumor growth. Fulvestrant is administered via intramuscular injection and is known for its long half-life of approximately 40 days .

Source and Classification

Fulvestrant is classified as an estrogen receptor antagonist and is marketed under the brand name Faslodex. It was developed as a therapeutic agent to counteract the effects of estrogen in hormone-sensitive cancers. The compound is synthesized from steroid precursors and is notable for its unique mechanism of action compared to other anti-estrogen therapies like tamoxifen .

Synthesis Analysis

Methods and Technical Details

The critical steps include:

  1. Formation of a key intermediate through the use of zirconocene derived from commercially available 9-bromonon-1-ene.
  2. Subsequent reactions that modify the steroid framework to introduce the necessary functional groups for activity.
  3. Final purification steps to isolate Fulvestrant in its active form.
Molecular Structure Analysis

Structure and Data

Fulvestrant has a complex molecular structure characterized by:

  • Chemical Formula: C32_{32}H47_{47}F5_{5}O3_{3}S
  • Molecular Weight: Average molecular weight of 606.78 g/mol .

The structure features a steroid backbone with multiple fluorine atoms and a sulfinyl group, which contribute to its unique binding properties and pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Fulvestrant undergoes several chemical reactions during its metabolism and interaction with biological systems:

  1. Binding to Estrogen Receptors: Fulvestrant binds competitively to estrogen receptors, preventing estrogen from exerting its effects.
  2. Receptor Downregulation: Following binding, Fulvestrant promotes the degradation of estrogen receptors through proteolytic pathways.
  3. Metabolism: The compound is metabolized primarily via cytochrome P-450 enzymes, particularly CYP 3A4, leading to various metabolites that are either less active or similarly active as Fulvestrant itself .
Mechanism of Action

Process and Data

Fulvestrant's mechanism of action involves two primary processes:

  1. Competitive Binding: It binds to estrogen receptors in target tissues, preventing endogenous estrogen from activating these receptors.
  2. Receptor Degradation: Fulvestrant not only inhibits receptor activation but also leads to downregulation and degradation of the receptors, thus diminishing their availability for estrogen binding over time .

This dual action makes Fulvestrant particularly effective against tumors that have developed resistance to other forms of anti-estrogen therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fulvestrant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a sterile solution for injection.
  • Solubility: Poorly soluble in water but soluble in organic solvents.
  • Stability: Stable under normal storage conditions but should be protected from light .

Relevant data includes:

  • Volume of Distribution: 3 to 5 L/kg
  • Protein Binding: Approximately 99%, mainly with very low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL) .
Applications

Scientific Uses

Fulvestrant is primarily used in oncology for:

  • Treatment of Metastatic Breast Cancer: It is indicated for hormone receptor-positive breast cancer in postmenopausal women, especially after progression on other anti-estrogen therapies.
  • Research Applications: Due to its unique mechanism as a SERD, Fulvestrant is often used in preclinical studies investigating breast cancer biology and resistance mechanisms to hormone therapy .

Its ability to effectively downregulate estrogen receptors makes it a critical tool in both therapeutic settings and research environments focused on understanding hormone-dependent cancers.

Structural Characterization of Fulvestrant, 7beta-

Molecular Architecture and Stereochemical Configuration

Fulvestrant (7β-{9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1,3,5(10)-triene-3,17β-diol) is a steroidal estrogen receptor antagonist distinguished by its unique structural modifications. Its core consists of a derivatized estradiol scaffold with critical alterations at the C7 position. The molecular formula is C₃₂H₄₇F₅O₃S, with a molecular weight of 606.77 g/mol [6]. The 7β-stereochemistry is essential for its biological activity, as this orientation positions the alkylsulfinyl side chain optimally for receptor interactions. Unlike planar nonsteroidal antagonists (e.g., tamoxifen), fulvestrant retains the steroidal tetracyclic ring system (rings A-D) but replaces the C3 hydroxyl with a hydrophobic side chain [3] [6].

The 7β-configuration inverts the side chain’s spatial orientation relative to the steroid plane, enabling deep burial within the ligand-binding domain (LBD) of the estrogen receptor (ER). Crystallographic data confirms that the estrane core maintains near-identical geometry to estradiol in rings A, C, and D, while ring B adopts a slightly distorted conformation due to C7 substitution [3].

Table 1: Key Structural Features of Fulvestrant

ComponentDescriptionBiological Significance
Core StructureModified estradiol (estra-1,3,5(10)-triene)Retains ER binding affinity
C7 Modification7β-alkylsulfinyl side chain (9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl)Drives receptor degradation
C3/C17 Hydroxyls3-OH (phenolic), 17β-OH (aliphatic)Mediates H-bonding with ER residues
Stereochemistryβ-orientation at C7, C13-methyl, C17-OHEnsures optimal LBD fit

Role of 7β-Alkyl Side Chain in Receptor Binding Dynamics

The 7β-alkylsulfinyl side chain (C9H19–S(=O)–C5H4F5) is the defining structural element enabling fulvestrant’s unique mechanism. Comprising a 9-carbon spacer, sulfoxide linker, and pentafluoropentyl terminus, this 16-atom chain extends 20 Å from the steroid core. Its length and flexibility allow it to occupy a hydrophobic groove within the ER’s LBD, inaccessible to shorter-chain ligands [3].

  • Receptor Dimerization Blockade: Upon binding, the side chain sterically hinders dimerization of ER monomers by preventing helix 12 (H12) from adopting the agonist conformation. This destabilizes the coactivator-binding surface (AF-2 domain), rendering the receptor transcriptionally inactive [2] [3].
  • Receptor Degradation: The sulfoxide moiety (–S(=O)–) induces conformational strain in the ER-ligand complex. This promotes ubiquitin-mediated proteasomal degradation, reducing cellular ERα levels by 70–80% within 24 hours. Tamoxifen and estradiol, in contrast, stabilize ER expression [3] [6].
  • Hydrophobic Anchoring: The pentafluoropentyl terminus engages in van der Waals contacts with Leu387, Phe404, and Leu428 of the ER. These interactions increase binding residence time, with fulvestrant exhibiting a dissociation half-life >24 hours versus <5 hours for estradiol [3].

Fluorinated Substituents and Electronic Effects on Stability

The pentafluoropentyl group (–C5H4F5) is a critical design element influencing fulvestrant’s physicochemical and biochemical properties. This segment contains five fluorine atoms arranged as –CF2–CF2–CF3, imparting distinct electronic and steric effects:

  • Electron-Withdrawing Potency: Fluorine atoms (Pauling electronegativity: 4.0) create a strong dipole across the alkyl chain. The sulfoxide’s sulfur atom becomes highly electrophilic (δ⁺), enhancing H-bonding with ER’s His524, a residue essential for degradation signaling [3] [6].
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism of the alkyl chain. In vitro studies show <5% dealkylation of the pentafluoropentyl group versus >30% for non-fluorinated analogs, extending plasma half-life to ~40 days [6].
  • Lipophilicity Enhancement: The fluorinated terminus increases log P by 1.5 units compared to non-fluorinated analogs. This directs cellular uptake and reduces aqueous solubility, necessitating intramuscular administration [3].
  • Steric Mimicry: The –CF2–CF2–CF3 group mimics the size and hydrophobicity of branched alkyl chains but resists enzymatic hydrolysis. Its tetrahedral geometry fills a 90 ų hydrophobic pocket in the ER LBD [6].

Table 2: Impact of Fluorinated Substituents on Fulvestrant

PropertyEffect of Pentafluoropentyl GroupConsequence
Electron WithdrawalCreates δ⁺ charge on sulfoxide S-atomStrengthens H-bond with ERα His524
LipophilicityIncreases log P from 5.2 (non-fluorinated) to 6.7Enhances membrane permeability
Metabolic StabilityBlocks ω-oxidation of alkyl terminusExtends elimination half-life (t₁/₂ = 40 days)
Steric OccupancyFills hydrophobic cleft via CF₃···Leu387 interactionPrevents H12 repositioning

Properties

CAS Number

407577-53-1

Product Name

Fulvestrant, 7beta-

IUPAC Name

(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C32H47F5O3S

Molecular Weight

606.79

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F

Synonyms

(7β,17β)-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol; Fulvestrant Impurity A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.